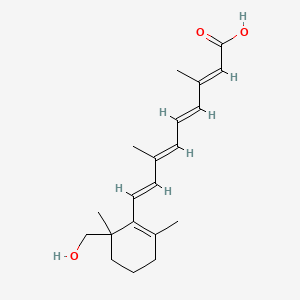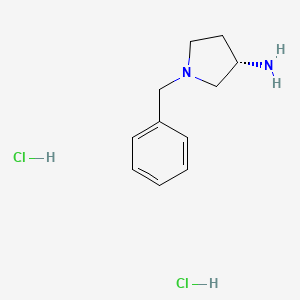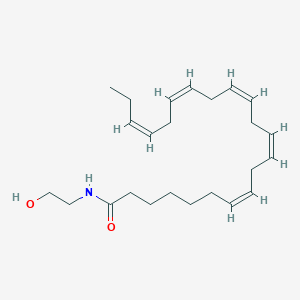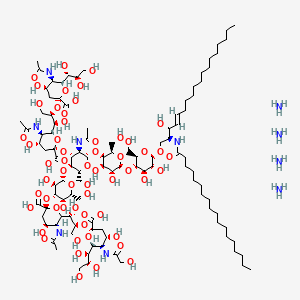
GQ1b-Ganglioside
Vue d'ensemble
Description
GQ1b-Ganglioside is a ganglioside that contains a tetra-sialosyl group and a disialosyl group attached to the internal galactose . It is a glycosphingolipid localized in the cell membrane and mammalian brain . It is attached to the external leaflet of the lipid bilayer via a ceramide moiety . This compound is a vital biomedical product utilized for its neuroprotective properties . This compound acts as a crucial element in the treatment of various neurological disorders, including Guillain-Barré syndrome and Miller Fisher syndrome .
Molecular Structure Analysis
The molecular formula of this compound is C106H194N10O55 . The percent composition is C 51.16%, H 7.86%, N 5.63%, O 35.36% .Physical and Chemical Properties Analysis
This compound is a glycosphingolipid that is localized in the cell membrane and mammalian brain . It is attached to the external leaflet of the lipid bilayer via a ceramide moiety .Applications De Recherche Scientifique
Enhancement of Learning and Memory : GQ1b-Ganglioside improves spatial learning and memory in rats, as shown in behavioral tests like the Y-maze and the Morris water maze, without affecting basal locomotor activity (Jung, Kim, & Kim, 2008).
Neurotrophic Factor-like Actions : It exhibits neurotrophic factor-like actions such as increasing neurite outgrowth, cell proliferation, and long-term potentiation. GQ1b also enhances brain-derived neurotrophic factor (BDNF) expression, which is vital for synaptic plasticity and cognition (Shin et al., 2014).
Role in Neural Differentiation : Studies have shown that this compound expression increases during neural differentiation and can be a useful marker for monitoring such processes. It localizes with synaptophysin and neural cell adhesion molecules (NCAMs) in neuron development (Osanai et al., 2003).
Involvement in Synaptic Function : GQ1b plays a role in synaptic function, including ion transport and long-term potentiation. It might facilitate the activation of the N-methyl-D-aspartate (NMDA) receptor signaling pathway in the hippocampus, which is crucial for learning and memory (Jung et al., 2010).
Medical Applications : this compound has been linked to Miller Fisher syndrome (MFS), a variant of Guillain-Barré syndrome, with patients often having high titers of anti-GQ1b antibodies. This suggests a potential role in the pathogenesis of certain neurological disorders (Willison et al., 1993).
Immunomodulatory Effects : GQ1b can enhance immunoglobulin production in human peripheral blood mononuclear cells, indicating its potential as an immunostimulator (Kanda & Tamaki, 1998).
Receptor for Biological Toxins : GQ1b, along with other gangliosides, serves as a natural receptor for certain bacterial toxins and viruses. This characteristic has led to its use in the development of sensitive detection methods for these toxins (Singh, Harrison, & Schoeniger, 2000).
Mécanisme D'action
Target of Action
GQ1b-Ganglioside primarily targets the peripheral nervous system . It is found in association with acute and chronic peripheral neuropathies, including Guillain-Barré syndrome . Gangliosides are important carbohydrate determinants for autoimmune activity . They are involved in the maintenance and repair of neuronal cells, memory formation, and synaptic transmission .
Mode of Action
This compound interacts with its targets through a process believed to arise as a result of molecular mimicry with immunogenic microbial polysaccharides . In an ex vivo model, human and mouse anti-GQ1b antibodies have been shown to induce a complement-dependent α-latrotoxin-like effect on the murine motor endplate, i.e., they bring about massive quantal release of acetylcholine and eventually block neuromuscular transmission .
Biochemical Pathways
Gangliosides, including this compound, can affect neuronal function by modulating cell signaling . They are enriched in cell membrane microdomains, also known as “lipid rafts”, and play important roles in the modulation of membrane proteins and ion channels, in cell signaling, and in the communication among cells .
Pharmacokinetics
It is known that the antibodies against this compound are found in patients with certain neurological conditions, and their presence can be used as a diagnostic marker .
Result of Action
The action of this compound results in diverse neurological manifestations, including ophthalmoplegia, ataxia, areflexia, central or peripheral vestibulopathy, and optic neuropathy . The prognosis is mostly favorable; however, approximately 14% of patients experience relapse .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, certain viruses, bacteria, and parasites use gangliosides as attachment sites and cause diseases . Furthermore, changes in the ganglioside profile were reported in healthy aging and in common neurological conditions .
Orientations Futures
The future directions of GQ1b-Ganglioside research involve further understanding the role of anti-GQ1b antibodies in neuropathy syndromes . There are still unresolved issues regarding the pathogenic effects of antiganglioside antibodies . Future research will likely focus on these areas to provide a better understanding of the role of this compound in neurological disorders .
Analyse Biochimique
Biochemical Properties
GQ1b-Ganglioside plays a crucial role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, this compound is found to be richly bound by GQ1b, GT1a, and GD1b ganglioside antibodies at the neuromuscular junctions (NMJs) of human extraocular muscles (EOMs) .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Propriétés
IUPAC Name |
(2S,4S,5R,6R)-5-acetamido-2-[(2S,3R,4R,5R,6R)-3-acetamido-5-[(2S,3R,4S,5S,6R)-4-[(2S,4S,5R,6R)-5-acetamido-2-carboxy-6-[(1S,2R)-2-[(2S,4S,5R,6R)-2-carboxy-4-hydroxy-5-[(2-hydroxyacetyl)amino]-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxan-2-yl]oxy-1,3-dihydroxypropyl]-4-hydroxyoxan-2-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2-[(2R,3R,4R,5R,6S)-6-[(2R,3S,4R,5R,6R)-4,5-dihydroxy-2-(hydroxymethyl)-6-[(E,2S,3R)-3-hydroxy-2-(octadecanoylamino)octadec-4-enoxy]oxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxan-4-yl]oxy-6-[(1S,2R)-2-[(2S,4S,5R,6R)-5-acetamido-2-carboxy-4-hydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxan-2-yl]oxy-1,3-dihydroxypropyl]-4-hydroxyoxane-2-carboxylic acid;azane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C106H182N6O56.4H3N/c1-7-9-11-13-15-17-19-21-22-24-26-28-30-32-34-36-69(133)111-55(56(126)35-33-31-29-27-25-23-20-18-16-14-12-10-8-2)50-153-96-83(142)81(140)87(66(46-118)156-96)159-97-84(143)82(141)86(67(47-119)157-97)158-95-75(110-54(6)125)93(167-105(101(149)150)39-58(128)72(108-52(4)123)91(165-105)79(138)64(44-116)161-103(99(145)146)37-57(127)71(107-51(3)122)89(163-103)76(135)61(131)41-113)88(68(48-120)155-95)160-98-85(144)94(78(137)63(43-115)154-98)168-106(102(151)152)40-59(129)73(109-53(5)124)92(166-106)80(139)65(45-117)162-104(100(147)148)38-60(130)74(112-70(134)49-121)90(164-104)77(136)62(132)42-114;;;;/h33,35,55-68,71-98,113-121,126-132,135-144H,7-32,34,36-50H2,1-6H3,(H,107,122)(H,108,123)(H,109,124)(H,110,125)(H,111,133)(H,112,134)(H,145,146)(H,147,148)(H,149,150)(H,151,152);4*1H3/b35-33+;;;;/t55-,56+,57-,58-,59-,60-,61+,62+,63+,64+,65+,66+,67+,68+,71+,72+,73+,74+,75+,76+,77+,78-,79+,80+,81+,82+,83+,84+,85+,86-,87+,88-,89+,90+,91+,92+,93+,94-,95-,96+,97-,98-,103+,104+,105-,106-;;;;/m0..../s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOULOLQJODJAEM-BSALKOQBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)NC(COC1C(C(C(C(O1)CO)OC2C(C(C(C(O2)CO)OC3C(C(C(C(O3)CO)OC4C(C(C(C(O4)CO)O)OC5(CC(C(C(O5)C(C(CO)OC6(CC(C(C(O6)C(C(CO)O)O)NC(=O)CO)O)C(=O)O)O)NC(=O)C)O)C(=O)O)O)OC7(CC(C(C(O7)C(C(CO)OC8(CC(C(C(O8)C(C(CO)O)O)NC(=O)C)O)C(=O)O)O)NC(=O)C)O)C(=O)O)NC(=O)C)O)O)O)O)C(C=CCCCCCCCCCCCCC)O.N.N.N.N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCCCCC(=O)N[C@@H](CO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O[C@H]2[C@@H]([C@H]([C@H]([C@H](O2)CO)O[C@H]3[C@@H]([C@H]([C@H]([C@H](O3)CO)O[C@H]4[C@@H]([C@H]([C@H]([C@H](O4)CO)O)O[C@@]5(C[C@@H]([C@H]([C@@H](O5)[C@@H]([C@@H](CO)O[C@@]6(C[C@@H]([C@H]([C@@H](O6)[C@@H]([C@@H](CO)O)O)NC(=O)CO)O)C(=O)O)O)NC(=O)C)O)C(=O)O)O)O[C@@]7(C[C@@H]([C@H]([C@@H](O7)[C@@H]([C@@H](CO)O[C@@]8(C[C@@H]([C@H]([C@@H](O8)[C@@H]([C@@H](CO)O)O)NC(=O)C)O)C(=O)O)O)NC(=O)C)O)C(=O)O)NC(=O)C)O)O)O)O)[C@@H](/C=C/CCCCCCCCCCCCC)O.N.N.N.N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C106H194N10O56 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
2504.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q1: What is GQ1b ganglioside?
A1: GQ1b ganglioside is a glycosphingolipid belonging to the ganglioside family. These molecules are integral components of cell membranes, particularly abundant in the nervous system.
Q2: Can you provide a detailed structural description of GQ1b ganglioside?
A2: GQ1b ganglioside comprises a ceramide lipid anchor attached to an oligosaccharide chain. This chain features a characteristic terminal tetrasaccharide sequence: NeuAcα2-8NeuAcα2-3Galβ1-3GalNAc, where NeuAc represents N-acetylneuraminic acid (sialic acid), Gal represents galactose, and GalNAc represents N-acetylgalactosamine.
Q3: How is GQ1b ganglioside characterized?
A3: Characterizing GQ1b ganglioside often involves techniques like thin-layer chromatography, high-performance liquid chromatography, mass spectrometry, and nuclear magnetic resonance spectroscopy. These methods help determine its molecular weight, identify structural components, and analyze its purity. []
Q4: Where is GQ1b ganglioside primarily located in the nervous system?
A4: GQ1b ganglioside is predominantly found at high concentrations in the paranodal regions of myelinated axons, particularly in the oculomotor, trochlear, and abducens nerves. [, ]
Q5: How does GQ1b ganglioside interact with antibodies in the context of MFS?
A5: In MFS, the immune system produces autoantibodies, specifically IgG antibodies, that target GQ1b ganglioside. These anti-GQ1b antibodies bind to GQ1b ganglioside on nerve cells, leading to complement activation and subsequent neuronal damage. [, , ]
Q6: What are the downstream effects of anti-GQ1b antibody binding?
A6: Anti-GQ1b antibody binding initiates a cascade of events. Complement activation leads to the formation of the membrane attack complex (MAC) on the nerve cell membrane, causing cell lysis. This process disrupts nerve impulse transmission, leading to the neurological symptoms characteristic of MFS. [, , ]
Q7: Does anti-GQ1b antibody binding only affect motor neurons?
A7: While MFS primarily affects motor nerves, anti-GQ1b antibodies can also target sensory neurons. This is evident in cases of acute sensory ataxic neuropathy, where patients experience sensory disturbances alongside ataxia and areflexia. [, ]
Q8: What is the significance of anti-GQ1b antibodies in diagnosing MFS?
A8: The presence of anti-GQ1b antibodies in serum is a highly specific and sensitive diagnostic marker for MFS. [, , ] Detecting these antibodies in patients presenting with the characteristic triad of ataxia, areflexia, and ophthalmoplegia strongly suggests MFS.
Q9: Are there other neurological conditions associated with anti-GQ1b antibodies?
A9: Yes, anti-GQ1b antibodies are also found in other neurological conditions related to MFS, including Bickerstaff brainstem encephalitis (BBE), Guillain-Barré syndrome (GBS) with ophthalmoplegia, and acute ophthalmoparesis. [, , ]
Q10: How do antecedent infections relate to anti-GQ1b antibody production?
A10: Many MFS cases are preceded by infections, often caused by Campylobacter jejuni. [, , ] This bacterium's lipopolysaccharides share structural similarities with GQ1b ganglioside, triggering an immune response that cross-reacts with the ganglioside, leading to autoimmunity.
Q11: What therapeutic strategies are employed to manage anti-GQ1b antibody-mediated neuropathies?
A11: Common treatment approaches include plasmapheresis (removing harmful antibodies from the blood) and intravenous immunoglobulin (IVIg) therapy (providing healthy antibodies to modulate the immune response). [, ]
Q12: Are there any emerging therapies targeting GQ1b ganglioside or its antibodies?
A12: Research is exploring targeted therapies like complement inhibitors (e.g., rEV576, APT070) to prevent complement-mediated nerve damage. [, ] Additionally, studies are investigating the potential of immunoadsorption therapies using synthetic disialylgalactose immunoadsorbents to selectively remove anti-GQ1b antibodies from circulation. []
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


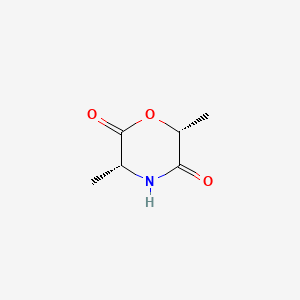
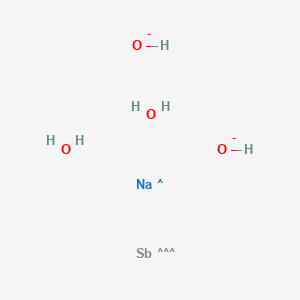
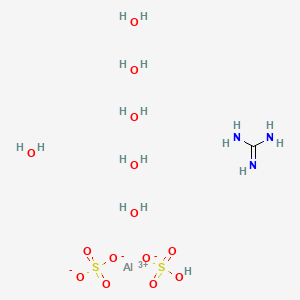



![sodium;3-[(2E)-2-[(2E,4E)-5-[1,1-dimethyl-3-(3-sulfonatopropyl)benzo[e]indol-3-ium-2-yl]penta-2,4-dienylidene]-1,1-dimethylbenzo[e]indol-3-yl]propane-1-sulfonate](/img/structure/B592995.png)
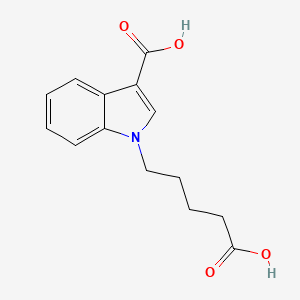
![3-[3-(Naphthalene-1-carbonyl)indol-1-YL]propanoic acid](/img/structure/B592998.png)

